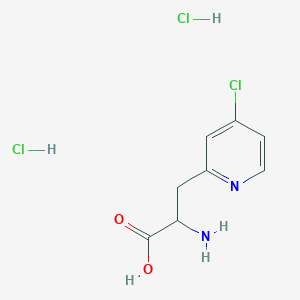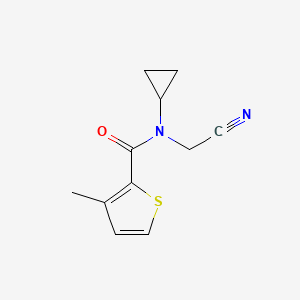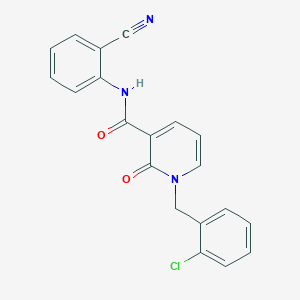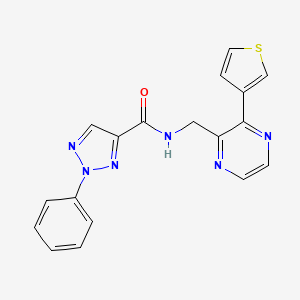
2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2377004-68-5 . It has a molecular weight of 273.55 . The compound is also known as (S)-2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride . It is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H/t7-;;/m0…/s1 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 273.55 .Wissenschaftliche Forschungsanwendungen
Chemical Structure and Hydrogen Bonding
The title compound, C11H12N2O2·C7H5NO4·C2H6O, demonstrates significant hydrogen bonding interactions, forming layers in the crystal structure. This suggests its potential utility in studying molecular interactions and designing crystal structures with specific properties. The compound's ability to form a three-dimensional network through hydrogen bonding is particularly notable for applications in materials science and crystal engineering (Kai Di, 2010).
Synthesis of Amino Acids
Amino acids synthesis from α-substituted cyanoacetic esters demonstrates the compound's relevance in organic synthesis and medicinal chemistry. The preparation of nine α-amino acids, including dl-alanine and dl-proline, showcases its role in synthesizing biologically relevant molecules (P. Gagnon, J. Boivin, 1950).
Rearrangement and Synthesis of Derivatives
The compound is involved in the regioselective formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid through rearrangement reactions, indicating its utility in synthesizing heterocyclic compounds. This type of chemical transformation is valuable for creating compounds with potential pharmacological activities (V. M. Chernyshev, A. V. Chernysheva, Z. Starikova, 2010).
Antibacterial Agents
Its derivatives have shown promising results as antibacterial agents, suggesting the compound's applications in developing new antimicrobial drugs. The synthesis and evaluation of pyridonecarboxylic acids derivatives highlight its potential in medicinal chemistry for creating more effective antibiotics (H. Egawa et al., 1984).
Fluorescence and Biological Studies
Derivatives of 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid have been used in fluorescence derivatization of amino acids, demonstrating its utility in bioanalytical chemistry for developing fluorescent markers and probes. This application is crucial for biological assays and research into the dynamics of biological systems (V. H. Frade et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUNATAOTMXPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)



![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)
![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)


